molecular formula C8H7NO3 B029372 Methyl 5-formylpyridine-3-carboxylate CAS No. 6221-06-3

Methyl 5-formylpyridine-3-carboxylate

Cat. No. B029372
M. Wt: 165.15 g/mol
InChI Key: VLRLIUOJJSNOCS-UHFFFAOYSA-N
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Patent
US07786108B2

Procedure details

Subject a mixture of methyl-5-bromonicotinate (1.0 g, 4.63 mmol), triethylsilane (0.807 g, 6.94 mmol), tetrakis(triphenylphosphino)palladium (0) (0.531 g, 0.460 mmol), and triethylamine (1.03 g, 10.18 mmol) in acetonitrile (10 mL) to an atmosphere of carbon monoxide gas (20 psi) heated at 60° C. for 5 h. Cool the reaction to room temperature and then absorb directly onto silica gel. Purify the residue by chromatography over silica gel, eluting with hexanes/ethyl acetate (80:20), to provide the title compound as an oil (0.114 g, 15%). 1H NMR (CDCl3, 300 MHz) δ 3.90 (s, 3H), 7.35-7.50 (m, 1H), 8.32-8.42 (m, 1H), 8.77-8.90 (m, 1H), 9.23 (s, 1H); TLC Rf=0.37 (4:1 Hexanes/Ethyl Acetate).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.807 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.531 g
Type
catalyst
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=C(Br)[CH:7]=[N:6][CH:5]=1.C([SiH]([CH2:17][CH3:18])CC)C.C(N(CC)CC)C.[C]=[O:27]>C(#N)C.C1(P([Pd-4](P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)P(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[C:18]([CH:17]=[O:27])[CH:7]=[N:6][CH:5]=1 |^3:25|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C1=CN=CC(=C1)Br)=O
Name
Quantity
0.807 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
1.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.531 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)[Pd-4](P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CUSTOM
Type
CUSTOM
Details
absorb directly onto silica gel
CUSTOM
Type
CUSTOM
Details
Purify the residue by chromatography over silica gel
WASH
Type
WASH
Details
eluting with hexanes/ethyl acetate (80:20)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CN=CC(=C1)C=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.114 g
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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